molecular formula C9H12N4O B3320250 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile CAS No. 1226452-86-3

2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B3320250
CAS RN: 1226452-86-3
M. Wt: 192.22
InChI Key: BTSOQZZAXPALAY-UHFFFAOYSA-N
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Description

“2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile” is a chemical compound that has received significant interest in scientific research due to its potential applications in various fields. It has a molecular formula of C9H12N4O and a molecular weight of 192.22 . This compound is part of a versatile class of compounds known as oxazoles, which have diverse biological activities, making them attractive targets in medicinal chemistry .


Synthesis Analysis

The synthesis of target oxazole derivatives was accomplished using 2-aroylamino-3,3-dichloroacrylonitriles as starting materials and employing efficient reaction conditions . A series of sulfonamides were synthesized from 5-(piperazin-1-yl)oxazole-4-carbonitrile hydrochloride, offering diverse bioactivity and versatile structural characteristics .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile” is characterized by the presence of an oxazole ring, a piperazine ring, and a nitrile group . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile” primarily involve the functionalization of the oxazole ring and the piperazine ring . The amino and sulfonamide functionalities have been incorporated into the oxazole scaffold, as they have shown potential for interacting with biological targets .

Mechanism of Action

While the exact mechanism of action of “2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile” is not explicitly mentioned in the sources, it is known that oxazoles and their derivatives have diverse biological activities against various human diseases . The amino and sulfonamide functionalities incorporated into the oxazole scaffold offer multiple opportunities for interactions with biological targets .

Future Directions

The research on “2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile” and its derivatives provides valuable insights for further structural modifications in the quest for more potent anticancer agents . The findings from the in vitro anticancer evaluation of functionalized oxazoles suggest that these compounds are promising candidates for further chemical modifications and biological evaluations .

properties

IUPAC Name

2-methyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-7-12-8(6-10)9(14-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSOQZZAXPALAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N2CCNCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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